1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one
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Overview
Description
1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[45]decan-2-one is a heterocyclic compound featuring a spiro structure with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one typically involves the reaction of pyridine derivatives with diazaspiro compounds under controlled conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the spiro structure. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or ethanol to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous conditions.
Substitution: Halides, hydroxyl groups, and other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it has been studied as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a role in cell death and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyridin-2-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one
- 1-(Pyridin-4-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one
- 1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-3-one
Uniqueness
1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one is unique due to its specific spiro structure and the position of the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-13-3-4-14(5-8-15-9-6-14)17(13)11-12-2-1-7-16-10-12/h1-2,7,10,15H,3-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRLLFXGFXJHOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)N(C1=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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